N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine
Description
N6-[(4-Fluorophenyl)methyl]-3-nitropyridine-2,6-diamine (CAS: 33400-49-6) is a pyridine derivative with the molecular formula C₁₂H₁₁FN₄O₂ and a molecular weight of 262.24 g/mol. It is a yellow crystalline solid with a density of 1.447 g/cm³ and a melting point of approximately 234.7°C . The compound features a pyridine ring substituted with a nitro group at the 3-position and a 4-fluorobenzylamine group at the 6-position (Fig. 1). Its crystal structure (monoclinic, space group P2₁/n) reveals intermolecular N–H···O and N–H···N hydrogen bonds, which stabilize the lattice .
This compound is a critical intermediate in synthesizing Flupirtine, a non-opioid analgesic drug. Flupirtine’s mechanism involves activation of neuronal potassium channels and NMDA receptor antagonism, highlighting the pharmacological relevance of its precursors .
Properties
IUPAC Name |
6-N-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4O2/c13-9-3-1-8(2-4-9)7-15-11-6-5-10(17(18)19)12(14)16-11/h1-6H,7H2,(H3,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCIIRBNNSUNCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NC(=C(C=C2)[N+](=O)[O-])N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60187048 | |
| Record name | N6-((4-Fluorophenyl)methyl)-3-nitropyridine-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60187048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33400-49-6 | |
| Record name | 2-Amino-3-nitro-6-(4-fluorobenzylamino)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33400-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N6-((4-Fluorophenyl)methyl)-3-nitropyridine-2,6-diamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033400496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N6-((4-Fluorophenyl)methyl)-3-nitropyridine-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60187048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.802 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine is a heterocyclic organic compound with the molecular formula C12H11FN4O2. This compound has garnered attention due to its potential biological activity, particularly in pharmaceutical applications. This article reviews its biological properties, mechanisms of action, and relevant research findings.
This compound is characterized by:
- Molecular Weight : 262.24 g/mol
- Appearance : Yellow solid
- Melting Point : 178°C - 180°C
- Solubility : Slightly soluble in dimethyl sulfoxide and methanol
The compound features a pyridine ring with a nitro group and an N-alkylated amine. Its unique structure contributes to its biological activity, particularly through interactions with various biological targets.
Biological Activity
This compound has been studied for its potential as a pharmaceutical intermediate in drug development. Notably, it serves as an important precursor in the synthesis of analgesic drugs such as flupirtine, which is recognized for its analgesic properties. The compound's ability to influence biological systems makes it a candidate for further pharmacological exploration.
Table 1: Comparison of Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N2-(4-fluorobenzyl)-5-nitropyridine-2,6-diamine | C12H11FN4O2 | Different substitution pattern |
| 2-Amino-3-nitro-6-(4-fluorobenzylamino)pyridine | C12H11FN4O2 | Similar core structure but different substituents |
| 3-Nitropyridine-2,6-diamine | C6H7N3O2 | Lacks the fluorinated phenyl group |
The fluorinated phenyl group enhances lipophilicity and bioavailability compared to non-fluorinated analogs, which may contribute to improved therapeutic efficacy.
Case Studies and Research Findings
- Analgesic Properties : Research indicates that this compound is a key intermediate in synthesizing flupirtine. Flupirtine has been shown to possess analgesic properties without the adverse effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
- Structural Analysis : A study published in the Journal of Medicinal Chemistry reported the crystal structure of this compound, revealing significant intramolecular hydrogen bonding which stabilizes its conformation . The torsion angle between the nitro group and the pyridine ring suggests a unique spatial arrangement that may influence its binding interactions.
- Pharmacological Potential : The compound's interaction with various biological targets has been documented, indicating its potential role in modulating pharmacological responses. Further studies are necessary to elucidate specific pathways affected by this compound .
Scientific Research Applications
Pharmaceutical Applications
1. Intermediate in Drug Synthesis
N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine serves primarily as an intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in the preparation of Flupirtine metabolites, which are critical for the drug's analgesic and neuroprotective properties. Flupirtine is a non-opioid analgesic that modulates pain through NMDA receptor antagonism and potassium channel opening mechanisms .
2. Anticancer Research
Recent studies have explored the potential of derivatives of this compound in anticancer therapies. The nitro group and pyridine structure are known to enhance the cytotoxic effects against certain cancer cell lines. Research indicates that modifications to the pyridine ring can lead to improved selectivity and potency against tumor cells .
3. Neuropharmacological Effects
The compound has been investigated for its neuropharmacological properties, particularly in relation to neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for further research into treatments for conditions such as Alzheimer's disease and multiple sclerosis .
Case Study 1: Flupirtine Metabolite Synthesis
A significant application of this compound is in the synthesis of Flupirtine metabolites. In a study by Seydel et al., the compound was utilized as an intermediate to produce various active metabolites that exhibited enhanced pharmacological profiles compared to the parent compound . The synthesis process involved multiple steps, including reactions with triethylamine under controlled conditions, yielding high purity products suitable for clinical applications.
Case Study 2: Anticancer Activity
Another notable investigation involved the evaluation of derivatives of this compound against breast cancer cell lines. The study demonstrated that specific modifications to the nitro group significantly increased cytotoxicity while reducing off-target effects. This research highlights the potential for developing targeted cancer therapies based on this compound .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Drug Synthesis | Intermediate for Flupirtine metabolites | Enhanced analgesic properties |
| Anticancer Research | Potential anticancer agent with modifications | Increased cytotoxicity against cancer cells |
| Neuropharmacological | Investigated for neuroprotective effects | Potential treatment for neurodegenerative diseases |
Comparison with Similar Compounds
Table 1: Structural Features of N6-[(4-Fluorophenyl)methyl]-3-nitropyridine-2,6-diamine and Analogues
Key Observations :
- Backbone Flexibility : While the target compound and Flupirtine Intermediate I share a pyridine core, cyclohepta[b]pyridine derivatives (e.g., ) feature fused rings, altering steric and electronic properties .
- Substituent Effects : The 4-fluorobenzyl group in the target compound enhances lipophilicity compared to chloro-substituted analogues (CAS 27048-04-0, 16013-85-7), influencing bioavailability .
Physical and Chemical Properties
Table 2: Physicochemical Properties
| Property | This compound | 2-Amino-6-chloro-3-nitropyridine | 2,6-Dichloro-3-nitropyridine |
|---|---|---|---|
| Molecular Weight (g/mol) | 262.24 | 173.57 | 193.00 |
| Density (g/cm³) | 1.447 | N/A | N/A |
| Melting Point (°C) | ~234.7 | N/A | N/A |
| Solubility | Low (hydrophobic fluorobenzyl group) | Moderate (polar chloro group) | Low (highly halogenated) |
Key Observations :
Key Observations :
- Substitution of chlorine in 2-amino-6-chloro-3-nitropyridine with fluorobenzylamine yields the target compound, a key step in Flupirtine synthesis .
- Cyclohepta[b]pyridine derivatives () demonstrate how ring expansion and halogen substitution (Br/Cl) diversify biological targeting .
Crystallographic Insights
Table 4: Crystallographic Data
Key Observations :
- Consistent N–H···X (X = O, N, halogen) interactions across compounds suggest robust lattice stabilization mechanisms .
Q & A
Q. What are the established synthetic routes for N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine, and what key intermediates are involved?
The compound is synthesized via nucleophilic aromatic substitution, where 2,6-diaminopyridine derivatives react with 4-fluorobenzyl halides. A critical intermediate is the nitro-substituted pyridine core, which requires precise regioselectivity to avoid byproducts. The title compound is a key precursor in synthesizing Flupirtine, an analgesic agent, as highlighted in its role as an intermediate .
Q. What spectroscopic and crystallographic methods are recommended for structural characterization?
Single-crystal X-ray diffraction (SCXRD) is the gold standard, with parameters such as monoclinic space group P2₁/n, unit cell dimensions (a = 14.8187 Å, b = 5.9972 Å, c = 14.8840 Å, β = 109.827°), and hydrogen-bonding networks (N–H···O/N interactions) providing structural validation . Complementary techniques include NMR (for solution-phase conformation) and IR spectroscopy (to confirm nitro and amine functional groups).
Q. What pharmacological significance does this compound hold as a synthetic intermediate?
It is a precursor to Flupirtine, a non-opioid analgesic, and may serve in developing other neuroprotective agents. Its structural motifs (e.g., fluorobenzyl and nitro groups) are critical for binding to neuronal potassium channels and modulating pain pathways .
Advanced Research Questions
Q. How does the nitro group's orientation affect molecular conformation and intermolecular interactions in the crystal lattice?
The nitro group exhibits a torsion angle of 10.41° relative to the pyridine ring, creating steric and electronic effects that influence packing. This distortion facilitates intermolecular N–H···O hydrogen bonds (e.g., N2–H2A···O1, 2.18 Å) and stabilizes the crystal lattice. Computational studies (DFT) can model these interactions to predict packing efficiency .
Q. What challenges arise in refining crystallographic data for this compound, particularly regarding disorder?
Disorder in the fluorophenyl moiety complicates electron density mapping. Multi-scan absorption corrections (e.g., CrystalClear) and high data-to-parameter ratios (9.6:1) are critical. SHELXL refinement strategies, including isotropic displacement parameters for disordered atoms, improve model accuracy .
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations can map electrostatic potential surfaces to identify reactive sites (e.g., the nitro group’s electron-deficient pyridine ring). Fukui indices and Mulliken charges help predict regioselectivity in further functionalization, such as amidation or reduction of the nitro group .
Q. What role does hydrogen bonding play in stabilizing the compound’s solid-state structure?
N–H···O/N interactions form a 3D network, with bond lengths ranging from 2.18–2.89 Å. These interactions dictate crystallographic packing and influence solubility and melting points. Hirshfeld surface analysis quantifies these interactions, revealing that H-bonding contributes >30% of total crystal stabilization .
Methodological Notes
- Crystallography : Use SHELX suite (SHELXL for refinement, SHELXS for solution) with Rigaku SCXmini CCD diffractometers. Data collection at 298 K minimizes thermal motion artifacts .
- Synthetic Optimization : Monitor reaction progress via HPLC to control nitro-group reduction side reactions.
- Computational Tools : Gaussian or ORCA for DFT studies; Mercury for crystal packing visualization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
